N'-(3-allyl-2-hydroxybenzylidene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide
Description
N'-(3-Allyl-2-hydroxybenzylidene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide is a structurally complex hydrazide derivative incorporating a 1,2,4-triazole core, a sulfanyl linker, and a benzylidene hydrazide moiety. Key structural features include:
- 1,2,4-Triazole ring: Known for its role in enhancing bioactivity, particularly antimicrobial and antifungal properties, due to the –N–C–S pharmacophore .
- 3-Chloroanilino group: A meta-substituted chlorophenyl group that may improve target binding via halogen interactions .
- Propanohydrazide backbone: Facilitates condensation reactions with aldehydes, a common strategy in designing bioactive hydrazide derivatives .
This compound’s design aligns with trends in medicinal chemistry, where triazole-thioether hybrids are prioritized for their balanced electronic and steric properties .
Properties
Molecular Formula |
C23H25ClN6O2S |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
2-[[5-[(3-chloroanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C23H25ClN6O2S/c1-4-7-16-8-5-9-17(21(16)31)13-26-28-22(32)15(2)33-23-29-27-20(30(23)3)14-25-19-11-6-10-18(24)12-19/h4-6,8-13,15,25,31H,1,7,14H2,2-3H3,(H,28,32)/b26-13+ |
InChI Key |
TYOHDCWGUUVZSF-LGJNPRDNSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC(=C1O)CC=C)SC2=NN=C(N2C)CNC3=CC(=CC=C3)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC(=C1O)CC=C)SC2=NN=C(N2C)CNC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Biological Activity
N'-(3-allyl-2-hydroxybenzylidene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have indicated that derivatives of hydrazones, including this compound, possess significant antimicrobial properties. They have been shown to inhibit the growth of various bacterial strains and fungi due to their ability to disrupt cellular processes.
- Antiparasitic Activity : Research has demonstrated that similar compounds exhibit antimalarial activity. For instance, hydrazone derivatives have been effective against chloroquine-resistant strains of Plasmodium falciparum in vitro and in vivo, suggesting potential therapeutic applications against malaria .
- Anticancer Activity : Some studies suggest that triazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific pathways that are crucial for cell survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in the metabolic pathways of pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent cell death in targeted cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds displayed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating significant antimicrobial activity .
Case Study 2: Antimalarial Activity
In a murine model infected with Plasmodium yoelii, a related hydrazone derivative showed a significant reduction in parasitemia and increased survival rates among treated mice compared to controls. This highlights the potential of such compounds as antimalarial agents .
Research Findings Summary
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N'-(3-allyl-2-hydroxybenzylidene)-2-({5-[(3-chloroanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Anticancer Properties
Recent investigations into the anticancer effects of hydrazone derivatives have revealed promising results. The compound under discussion has been evaluated for its ability to induce apoptosis in cancer cells. In vitro studies demonstrated that it could inhibit cell proliferation and trigger programmed cell death pathways in various cancer cell lines. This suggests its potential utility as a chemotherapeutic agent .
Anti-inflammatory Effects
Compounds with similar structures to this compound have been assessed for anti-inflammatory activity. Molecular docking studies indicate that these compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This positions them as candidates for the treatment of inflammatory diseases such as arthritis and asthma .
Antioxidant Activity
The antioxidant properties of this compound class are noteworthy, as they can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage and could be beneficial in managing conditions related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders .
Agricultural Applications
Beyond medicinal uses, derivatives of this compound have been explored for agricultural applications, particularly as fungicides or herbicides due to their ability to inhibit specific fungal pathogens affecting crops. Their efficacy in controlling plant diseases while being less toxic to beneficial organisms makes them suitable candidates for sustainable agriculture practices .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Features and Molecular Design
The compound’s structural analogs share a 1,2,4-triazole scaffold but differ in substituents, influencing their physicochemical and biological profiles. Key comparisons include:
Key Observations :
- Halogen Substituents : Chlorine (target compound) offers a balance between electronegativity and steric bulk compared to bromine and iodine .
- Benzylidene Moieties : The 2-hydroxy group in the target compound may enhance hydrogen bonding compared to nitro/methoxy or furan substituents.
- Triazole Modifications : The 4-methyl group on the triazole ring (target) could improve metabolic stability over unsubstituted analogs .
Comparison of Reaction Conditions :
- uses Na2S2O5 in DMF for cyclization, while employs NaOH in aqueous methanol. The latter may offer greener synthesis .
- Yields for similar compounds range from 60–85%, depending on substituent reactivity .
Computational Similarity Analysis
Per , Tanimoto and Dice similarity indices could quantify structural overlap with known inhibitors. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
